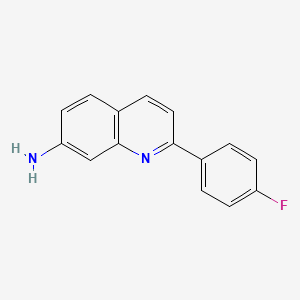
2-(4-fluorophenyl)quinolin-7-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-fluorophenyl)quinolin-7-amine is a quinoline derivative, a class of compounds known for their diverse biological activities and applications in medicinal chemistry. Quinoline derivatives are widely used in the development of pharmaceuticals due to their broad spectrum of biological activities, including antimicrobial, antimalarial, anticancer, and anti-inflammatory properties .
准备方法
The synthesis of 2-(4-fluorophenyl)quinolin-7-amine can be achieved through various synthetic routes. One common method involves the Friedländer synthesis, which typically uses aniline derivatives and carbonyl compounds as starting materials. The reaction conditions often include acidic or basic catalysts and elevated temperatures to facilitate the cyclization process . Industrial production methods may involve the use of microwave irradiation or ultrasound to enhance reaction rates and yields .
化学反应分析
2-(4-fluorophenyl)quinolin-7-amine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced quinoline derivatives.
科学研究应用
2-(4-fluorophenyl)quinolin-7-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: This compound is studied for its potential antimicrobial and antimalarial activities.
Medicine: It is investigated for its anticancer properties and its ability to inhibit specific enzymes and receptors involved in disease pathways.
作用机制
The mechanism of action of 2-(4-fluorophenyl)quinolin-7-amine involves its interaction with various molecular targets. It can inhibit enzymes such as DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication. This inhibition leads to the disruption of DNA synthesis and ultimately bacterial cell death . Additionally, its anticancer activity may be attributed to its ability to interfere with cell signaling pathways and induce apoptosis in cancer cells .
相似化合物的比较
2-(4-fluorophenyl)quinolin-7-amine can be compared with other quinoline derivatives such as:
Chloroquine: Known for its antimalarial activity, chloroquine also inhibits DNA synthesis but has a different substitution pattern on the quinoline ring.
Quinoline N-oxide: This compound is an oxidized form of quinoline and exhibits different reactivity and biological activity.
2-phenylquinoline: Lacks the fluorine substitution, which can significantly alter its chemical and biological properties
生物活性
2-(4-Fluorophenyl)quinolin-7-amine is a quinoline derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is primarily investigated for its potential antimicrobial , antimalarial , and anticancer properties. The biological activity of quinoline derivatives, including this compound, is attributed to their ability to interact with various molecular targets, making them valuable in drug development.
The chemical structure of this compound includes a quinoline core substituted with a fluorophenyl group at the 2-position and an amino group at the 7-position. This specific arrangement enhances its biological activity by influencing its interaction with biological targets.
The mechanism of action for this compound involves several pathways:
- Enzyme Inhibition : The compound inhibits essential bacterial enzymes such as DNA gyrase and topoisomerase IV , disrupting DNA replication and leading to bacterial cell death.
- Antimalarial Activity : Similar to other quinoline derivatives, it exhibits activity against Plasmodium species, the causative agents of malaria.
- Cytotoxic Effects : Studies have shown that this compound can induce apoptosis in cancer cells by modulating pathways related to cell survival and proliferation .
Biological Activity Data
The following table summarizes the biological activities reported for this compound:
Case Studies
- Antimicrobial Activity : A study demonstrated that this compound exhibited significant antimicrobial activity against various bacterial strains, particularly showing effectiveness against antibiotic-resistant E. coli strains. The compound's mechanism involved disrupting bacterial DNA replication, similar to established antibiotics.
- Antimalarial Properties : In vitro assays indicated that this compound effectively inhibited the growth of Plasmodium falciparum, with an EC50 value comparable to known antimalarials like chloroquine. This suggests potential for development as a therapeutic agent against malaria.
- Cancer Cell Cytotoxicity : Research involving ovarian cancer cell lines revealed that this compound induced apoptosis and exhibited cytotoxic effects with an IC50 value indicating moderate potency. Further studies on its effects on multidrug resistance proteins showed promising results in enhancing drug efficacy against resistant cancer types .
属性
IUPAC Name |
2-(4-fluorophenyl)quinolin-7-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN2/c16-12-5-1-10(2-6-12)14-8-4-11-3-7-13(17)9-15(11)18-14/h1-9H,17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQTKJJSSCVQROI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=N2)C3=CC=C(C=C3)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














